N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
Description
“N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a pyrazole ring, a trifluoromethyl group, and an ethyl group attached to a propanamide backbone. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-3-22(14-7-5-13(6-8-14)16(17,18)19)15(23)9-4-12-10-20-21(2)11-12/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNRVXVUTMTLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(F)(F)F)C(=O)CCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation reaction: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the ethyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the amide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its interactions with biological receptors.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Possible applications in treating diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-(1-methylpyrazol-4-yl)-N-phenylpropanamide: Lacks the trifluoromethyl group.
N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(methyl)phenyl]propanamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in “N-ethyl-3-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethyl)phenyl]propanamide” can significantly alter its chemical and biological properties, making it more potent or selective in its applications compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
